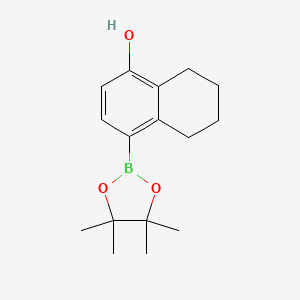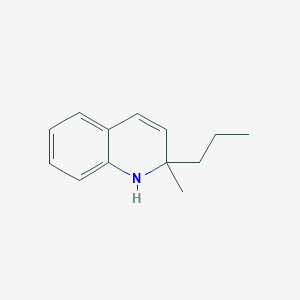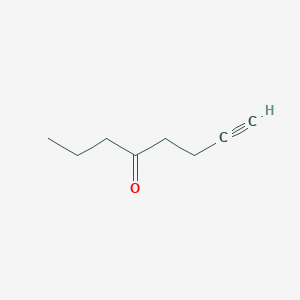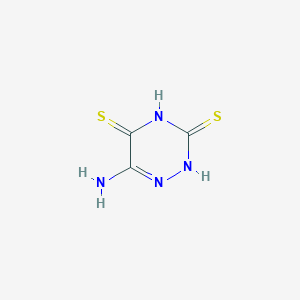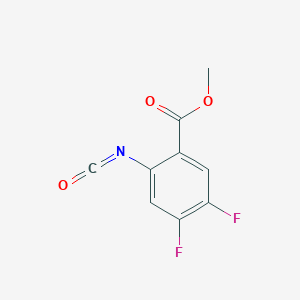
3-Chloro-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule with a dibenzo-γ-pyrone scaffold. Xanthones are known for their wide structural variety and numerous biological activities, making them valuable in the pharmaceutical field . The compound this compound is characterized by the presence of a chlorine atom at the third position of the xanthone core, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 3-Chloro-9H-xanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with different salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to synthesize xanthones via the classical method .
Industrial Production Methods: Industrial production of xanthone derivatives often involves the use of catalysts such as ytterbium, palladium, ruthenium, and copper . These catalysts facilitate various reactions, including the Friedel–Crafts reaction, Ullmann-ether coupling, and metal-free oxidative coupling . The use of chromen-4-ones as building blocks and the Diels–Alder reaction are also common in industrial synthesis .
化学反応の分析
Types of Reactions: 3-Chloro-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced xanthone derivatives.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted xanthones, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
3-Chloro-9H-xanthen-9-one has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-Chloro-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors . For example, some xanthone derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress by scavenging free radicals .
類似化合物との比較
9H-xanthen-9-one: The parent compound of 3-Chloro-9H-xanthen-9-one, lacking the chlorine substituent.
Azaxanthones: Molecules with one or more nitrogen atoms in the aromatic moiety of the xanthone chromophore.
Acridones: Compounds with a similar tricyclic structure but different heteroatoms and functional groups.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can enhance its biological activities and chemical reactivity compared to other xanthone derivatives . The chlorine substituent can also influence the compound’s solubility, stability, and interaction with molecular targets .
特性
分子式 |
C13H7ClO2 |
|---|---|
分子量 |
230.64 g/mol |
IUPAC名 |
3-chloroxanthen-9-one |
InChI |
InChI=1S/C13H7ClO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H |
InChIキー |
LEUJIOLEGDAICX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


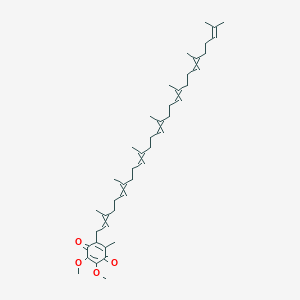
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)


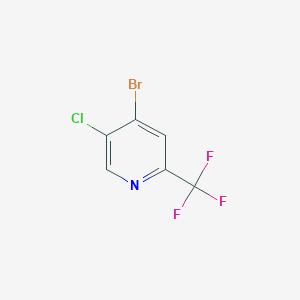

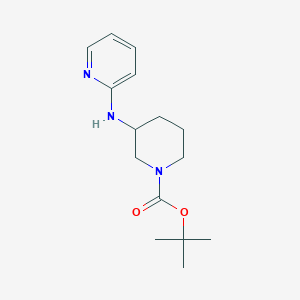

![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)
